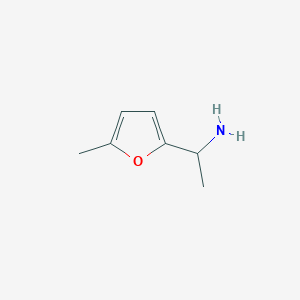

1-(5-Methyl-furan-2-yl)-ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylfuran-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWUTPKFVOPDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398272 | |

| Record name | 1-(5-Methyl-furan-2-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64270-99-1 | |

| Record name | 1-(5-Methyl-furan-2-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methylfuran-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Novel Furan-Based Chiral Amines: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

Furan-based chiral amines represent a class of high-value chemical entities, pivotal to the discovery and development of novel pharmaceuticals.[1] Their prevalence in bioactive molecules and the sustainable origin of the furan scaffold from renewable biomass feedstocks have catalyzed significant interest in their synthesis.[2][3] This technical guide provides an in-depth exploration of the core modern strategies for accessing these enantiomerically pure compounds. We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, offering field-proven insights into chemo-catalytic, biocatalytic, and advanced multicomponent reaction strategies. Each section is designed to be a self-validating system, detailing robust protocols, comparative data, and the mechanistic underpinnings necessary for researchers to adapt and innovate in their own laboratories.

The Strategic Importance of Furan-Based Chiral Amines

The furan ring is a versatile heterocyclic scaffold found in numerous natural products and pharmaceuticals, prized for its ability to act as a bioisostere for phenyl groups and engage in specific drug-receptor interactions.[1] When combined with a chiral amine—a ubiquitous pharmacophore—the resulting structures become powerful building blocks for drugs targeting a vast array of diseases, from infectious agents to central nervous system disorders.[4][5] The ability to derive key furan platforms, such as furfural (FF) and 5-hydroxymethylfurfural (HMF), directly from the dehydration of carbohydrates positions these chiral amines at the forefront of green and sustainable chemistry.[2] This guide focuses on the critical final step: the stereocontrolled installation of the amine functionality.

Core Synthetic Pillars: Methodologies and Mechanistic Insights

The synthesis of chiral amines from furan precursors can be broadly categorized into several key strategies, each with distinct advantages. The choice of method is often dictated by the specific substitution pattern of the furan core, the nature of the amine required, and considerations of scale, cost, and environmental impact.

Biocatalytic Asymmetric Amination: The Green Chemistry Approach

Biocatalysis offers an exceptionally selective and sustainable route to chiral amines under mild reaction conditions.[6] The primary workhorses in this domain are transaminases (ATAs), which catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a prochiral furan-based ketone or aldehyde.[7]

Causality Behind the Method: The exquisite enantioselectivity of enzymes like ATAs stems from their highly structured active sites, which pre-organize the substrate and co-factor (pyridoxal 5'-phosphate, PLP) in a specific three-dimensional arrangement, allowing amination to occur on only one face of the carbonyl. This avoids the need for expensive chiral ligands and heavy metal catalysts common in traditional chemical synthesis.

Key Enzyme Class: Amine Transaminases (ATAs)

-

(R)-selective and (S)-selective ATAs: A wide variety of commercially available or easily expressed ATAs allows for access to either enantiomer of the target amine, providing crucial flexibility in drug development.

-

Immobilization: Immobilizing enzymes on solid supports (e.g., resins, beads) is critical for industrial application. It simplifies catalyst separation and reuse, significantly improving process economics and enabling use in continuous flow reactors.[7]

Below is a generalized workflow for a typical biocatalytic amination process.

Caption: Workflow for biocatalytic synthesis of furan-based amines.

Experimental Protocol: ATA-Catalyzed Synthesis of 5-(Aminomethyl)furan-2-carboxylic acid (AMFC)

This protocol is adapted from methodologies employing robust transaminases for the amination of bio-based furans.[6]

-

Enzyme Preparation: Obtain or prepare whole cells of E. coli expressing a suitable (S)- or (R)-selective aminotransferase. Create a cell-free extract via sonication and centrifugation, or use immobilized purified enzyme for enhanced stability.

-

Reaction Setup: In a temperature-controlled vessel (e.g., 37 °C), prepare a 100 mM Tris-HCl buffer solution (pH 8.0).

-

Component Addition: To the buffer, add:

-

5-(formyl)furan-2-carboxylic acid (FFCA) as the amine acceptor substrate (e.g., 10 mM).

-

Isopropylamine (IPA) as the amine donor (e.g., 100 mM).

-

Pyridoxal 5'-phosphate (PLP) as the essential co-factor (e.g., 0.1 mM).

-

The prepared aminotransferase catalyst (e.g., 1 mg/mL of purified enzyme or equivalent whole-cell suspension).

-

-

Reaction Execution: Stir the mixture at a constant temperature (e.g., 37 °C) and monitor the reaction progress. The conversion can be tracked by taking aliquots at time intervals and analyzing them via HPLC to measure the disappearance of the FFCA starting material.

-

Workup and Isolation: Once the reaction reaches the desired conversion, terminate it by adding a quenching agent or by removing the (immobilized) enzyme via filtration. Acidify the solution to protonate the amine, and perform a liquid-liquid extraction to remove unreacted starting material and the acetone by-product. Basify the aqueous layer and extract the product into an organic solvent.

-

Characterization and Purity Analysis: Remove the solvent under reduced pressure. Determine the yield and confirm the structure of the resulting 5-(aminomethyl)furan-2-carboxylic acid via NMR and MS. Crucially, determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

Chemo-Catalytic Asymmetric Reductive Amination

This strategy remains a cornerstone of chiral amine synthesis due to its versatility and broad substrate scope.[2] It typically proceeds in one of two ways: a one-pot reaction involving a furan-ketone, an amine source (like ammonia or a primary amine), and a reducing agent in the presence of a chiral catalyst, or a two-step process where a pre-formed imine is asymmetrically hydrogenated.[8]

Causality Behind the Method: The success of this method hinges on the chiral catalyst, which is typically a transition metal (e.g., Iridium, Ruthenium, Rhodium) complexed with a chiral ligand (e.g., BINAP derivatives, phosphine-oxazolines).[4][9] The ligand creates a chiral environment around the metal center, which coordinates to the C=N bond of the imine intermediate. The hydride (from H₂ or a transfer hydrogenation source) is then delivered to one face of the imine preferentially, establishing the stereocenter. The choice of ligand and metal is critical for achieving high enantioselectivity.

Caption: Mechanism of Asymmetric Reductive Amination.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Furan-Containing Imine

This protocol is based on established methods for the highly enantioselective synthesis of furan-containing amines.[4][8]

-

Imine Formation (Pre-reaction): In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the furan-containing ketone (1.0 mmol) and a primary amine (1.2 mmol) in anhydrous toluene (5 mL). Add activated molecular sieves (4Å) as a dehydrating agent. Stir the mixture at room temperature until TLC or GC analysis shows complete consumption of the ketone. Filter off the molecular sieves and remove the solvent under reduced pressure. The crude imine is typically used directly in the next step.

-

Catalyst Preparation: In a separate glovebox or Schlenk line, charge a vial with the iridium precursor (e.g., [Ir(COD)Cl]₂) and the appropriate chiral phosphine ligand (e.g., (S,S)-f-Binaphane) in a 1:2.2 molar ratio. Add a degassed solvent like dichloromethane and stir to form the catalyst complex.

-

Asymmetric Hydrogenation: Place the crude imine in a high-pressure autoclave. Add the pre-formed iridium catalyst solution (e.g., 0.5-1 mol%). Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar H₂).

-

Reaction Execution: Stir the reaction at a set temperature (e.g., 40 °C) for 12-24 hours.

-

Workup and Analysis: Carefully vent the autoclave and remove the solvent from the reaction mixture. The crude product can be purified by column chromatography on silica gel. The yield, structure (NMR, MS), and enantiomeric excess (chiral HPLC) of the final chiral amine must be determined.

Table 1: Comparison of Catalytic Systems for Asymmetric Amination

| Catalyst System | Substrate Example | Amine Source | Yield (%) | e.e. (%) | Reference |

| ATA-117 (Transaminase) | 3-Acetamido-5-acetylfuran | Isopropylamine | 84.0 | >99 (R) | [10] |

| SMTA (Transaminase) | 5-Hydroxymethylfurfural | Isopropylamine | High | N/A | [6] |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-imine | H₂ | High | up to 90 | [4] |

| Ru/C | Furfural | Ammonia / H₂ | N/A | N/A (achiral) | [9] |

| CuNiAlOₓ | 5-Hydroxymethylfurfural | Ammonia / H₂ | 85.9 | N/A (achiral) | [11] |

Note: Data for achiral systems are included to show common catalysts for furan amination, which could be adapted for asymmetric synthesis with chiral ligands.

Multicomponent Reactions (MCRs): A Strategy for Complexity and Diversity

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a powerful tool for rapidly building molecular complexity.[12][13] For furan synthesis, MCRs can assemble the chiral amine and the furan ring simultaneously or functionalize a pre-existing furan in a highly convergent manner.

Causality Behind the Method: The efficiency of MCRs lies in their domino or tandem reaction sequences, where the product of one step is the substrate for the next without isolation of intermediates.[14] In the context of chiral synthesis, asymmetry can be introduced by using a chiral reactant, a chiral catalyst (often a Lewis acid like In(OTf)₃ with a chiral ligand), or a chiral Brønsted acid.[12][15] This allows for the creation of densely functionalized, stereodefined heterocyclic motifs in a single, atom-economical operation.

An example is the indium-catalyzed three-component reaction between an alkynyl enone, an aldehyde, and a secondary amine to form highly substituted cyclopenta[c]furans with excellent diastereoselectivity.[12][15] While this example yields a tertiary amine, the principles can be extended to primary and secondary chiral amine synthesis.

Conclusion and Future Outlook

The synthesis of novel furan-based chiral amines is a dynamic and evolving field, driven by the dual imperatives of sustainable chemistry and the relentless search for new therapeutic agents. Biocatalytic methods, particularly using transaminases, are rapidly maturing and offer unparalleled selectivity and green credentials.[6][7][10] Simultaneously, advances in transition-metal catalysis continue to expand the scope and efficiency of asymmetric reductive amination, providing robust and scalable routes.[4] Looking forward, the integration of these strategies—such as chemo-enzymatic cascades that convert raw biomass into chiral amines in a single integrated process—represents the next frontier.[3] Furthermore, the application of multicomponent reactions will be crucial for rapidly generating libraries of structurally diverse furan-based chiral amines for high-throughput screening in drug discovery programs. This guide has provided the foundational knowledge and practical protocols to empower researchers to contribute to this exciting and impactful area of science.

References

-

Wu, C., Zhang, X., Liu, W., et al. (2024). Biocatalytic Synthesis of Two Furan-Based Amino Compounds: 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Park, J., Kim, S., Park, J., et al. (2024). Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines. Nature Communications, 15(1). Available at: [Link]

-

Tungen, J. E., Aursnes, M., & Hansen, T. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Angewandte Chemie International Edition, 55(40), 12255-12259. Available at: [Link]

-

Tungen, J. E., Aursnes, M., & Hansen, T. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. ResearchGate. Available at: [Link]

-

Schrittwieser, J. H., Coccia, F., Kara, S., et al. (2020). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. Molecules, 25(23), 5621. Available at: [Link]

-

Zhang, Z., Liu, X., & Chen, C. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts, 12(10), 1215. Available at: [Link]

-

Clapham, S. M., & Wills, M. (2021). Control of asymmetric reduction of various types of ketones. ResearchGate. Available at: [Link]

-

Mazuela, J., & Andersson, P. G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Molecules, 26(4), 1043. Available at: [Link]

-

Jose, J., Li, H., & Chen, J. (2023). Synthesis of furan-based amines using Ru/C catalyst. ResearchGate. Available at: [Link]

-

Dong, X., Zhang, Y., & Liu, X. (2021). An efficient chemoenzymatic approach for converting lignocellulosic biomass to furfurylamine. Frontiers in Bioengineering and Biotechnology, 9, 730691. Available at: [Link]

-

Wang, C., Zhang, J., Liu, F., et al. (2019). Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH₃ over a bifunctional catalyst. ResearchGate. Available at: [Link]

-

Nazeri, M. T., Farhid, H., Mohammadian, R., et al. (2020). An efficient pseudo-seven component reaction for the synthesis of fully-substituted furans containing pseudopeptide base on the union of multicomponent reactions. ResearchGate. Available at: [Link]

-

Nazeri, M. T., Farhid, H., Mohammadian, R., et al. (2020). An efficient pseudo-seven component reaction for the synthesis of fully-substituted furans containing pseudopeptide based on the union of multicomponent reactions. SciSpace. Available at: [Link]

-

Pharma Dost. (2024). Pharmacological activity of furan derivatives. Pharma Dost. Available at: [Link]

-

Singh, R., & Kumar, A. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(2). Available at: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium [frontiersin.org]

- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An efficient pseudo-seven component reaction for the synthesis of fully-substituted furans containing pseudopeptide based on the union of multicomponent reactions (2020) | Mohammad Taghi Nazeri | 21 Citations [scispace.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Methyl-furan-2-yl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(5-Methyl-furan-2-yl)-ethylamine (CAS RN: 64270-99-1). While experimental data for this specific molecule is limited in publicly accessible literature, this document serves as a crucial resource by not only consolidating available information but also by providing detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This guide is designed to empower researchers in drug discovery and development with the foundational knowledge and practical methodologies required to thoroughly characterize this promising furan derivative. We will delve into the structural attributes, predicted properties, and step-by-step experimental workflows for determining solubility, pKa, and lipophilicity, thereby establishing a framework for its rational use in medicinal chemistry and pharmacological studies.

Introduction: The Chemical Landscape of Furan Derivatives

Furan and its derivatives are a significant class of heterocyclic compounds that are integral to the fields of medicinal chemistry, agrochemicals, and materials science.[1] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts unique electronic and structural features to molecules.[1] These properties, including aromaticity and a susceptibility to electrophilic substitution, make furan-containing compounds versatile scaffolds for the design of novel bioactive agents.[1] The introduction of substituents, such as the ethylamine group in this compound, can significantly modulate the physicochemical and pharmacological properties of the parent furan core. Understanding these properties is a critical first step in the journey of a compound from a laboratory curiosity to a potential therapeutic agent.

Compound Identification and Structural Features

A precise understanding of a compound's identity is paramount for any scientific investigation. This section provides the fundamental identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 1-(5-methylfuran-2-yl)ethan-1-amine |

| CAS Number | 64270-99-1 |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol [2] |

| Canonical SMILES | CC1=CC=C(O1)C(C)N |

| InChI Key | XEWUTPKFVOPDCL-UHFFFAOYSA-N[3] |

The structure of this compound, characterized by a chiral center at the ethylamine alpha-carbon, suggests the potential for stereoisomers, which could have distinct biological activities and physicochemical properties. The presence of a basic amino group and a relatively non-polar methyl-substituted furan ring will govern its solubility, acid-base behavior, and lipophilicity.

Known and Predicted Physicochemical Properties

A comprehensive set of physicochemical data is essential for predicting a compound's behavior in biological systems. While experimental data for this compound is not widely available, we can compile the known information and supplement it with reliable in silico predictions.

Summary of Physicochemical Data

| Property | Value | Source |

| Physical State | Not experimentally determined; likely a liquid at room temperature based on structurally similar compounds. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Melting Point | Not experimentally determined. | N/A |

| Density | Not experimentally determined. | N/A |

| pKa (predicted) | Due to the primary amine, the pKa of the conjugate acid is predicted to be in the range of 9-10. | General knowledge of amine basicity |

| LogP (predicted) | 0.7 (XLogP3)[4][5] | Computational Prediction |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. The protonated form is expected to have higher aqueous solubility. | General knowledge of amine solubility |

Note: The lack of extensive experimental data underscores the importance of the methodologies outlined in the subsequent sections of this guide.

Safety and Handling

This compound is classified as an irritant.[2] The following hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties of this compound. The rationale behind the choice of methodology is also discussed, providing a framework for robust and reliable data generation.

Determination of Aqueous Solubility

The aqueous solubility of a drug candidate is a critical parameter that influences its absorption and distribution. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, carefully separate the solid and liquid phases. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of known concentrations should be prepared to ensure accurate quantification.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM).

Causality and Trustworthiness: The shake-flask method provides a measure of thermodynamic solubility, which is a true equilibrium value. The use of a buffer at a physiological pH is critical as the solubility of an amine is highly pH-dependent. A validated analytical method ensures the accuracy and reliability of the concentration measurement.

Determination of the Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid indicates the pH at which the compound is 50% protonated and 50% in its neutral form. This is a critical parameter for predicting a drug's absorption, distribution, and excretion. Potentiometric titration is a classic and accurate method for pKa determination.

Caption: Workflow for pKa determination using potentiometric titration.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If the compound has low aqueous solubility, a co-solvent such as methanol or ethanol may be used, but the apparent pKa will need to be corrected to an aqueous value.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated combination pH electrode and a magnetic stir bar into the solution.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the value.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point. More sophisticated analysis can be performed using software that fits the titration data to the appropriate Henderson-Hasselbalch equation.

Causality and Trustworthiness: Potentiometric titration directly measures the change in hydrogen ion concentration as the amine is protonated, providing a direct and reliable measure of the pKa. Calibration of the pH electrode with standard buffers is critical for accuracy.

Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. The shake-flask method is the gold standard for LogP determination, but HPLC-based methods are often used for higher throughput.

Caption: Workflow for LogP determination using the shake-flask method.

-

Phase Preparation: Prepare n-octanol saturated with the aqueous buffer (pH 7.4) and the aqueous buffer saturated with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the saturated n-octanol to a separatory funnel. Shake the funnel vigorously for several minutes to facilitate partitioning.

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated.

-

Quantification: Carefully collect samples from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Causality and Trustworthiness: The use of mutually saturated phases is critical for obtaining an accurate thermodynamic partition coefficient. The choice of a buffer at pH 7.4 is important for determining the distribution coefficient (LogD) at a physiological pH, which is often more relevant for drug discovery than the LogP of the neutral species alone.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Furan Protons: Two doublets in the aromatic region (around 6.0-7.5 ppm), characteristic of the furan ring protons.

-

Ethylamine Protons: A quartet for the methine proton (CH) adjacent to the nitrogen and the furan ring, and a doublet for the methyl group (CH₃) of the ethylamine moiety. The chemical shift of the methine proton will be influenced by the neighboring furan ring and the amine group.

-

Methyl Furan Proton: A singlet for the methyl group attached to the furan ring, likely in the upfield region of the aromatic signals.

-

Amine Protons: A broad singlet for the NH₂ protons, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

-

Furan Carbons: Four signals in the downfield region (around 100-160 ppm) corresponding to the carbons of the furan ring.

-

Ethylamine Carbons: Two signals in the upfield region for the methine and methyl carbons.

-

Methyl Furan Carbon: A signal in the upfield region for the methyl carbon attached to the furan ring.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A characteristic medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine.

-

C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption band for the C-O-C stretching of the furan ring, typically around 1000-1300 cm⁻¹.

-

N-H Bend: A bending vibration for the primary amine in the region of 1590-1650 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 125.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the methyl group from the ethylamine side chain, and cleavage of the bond between the furan ring and the ethylamine group.

Conclusion and Future Directions

This compound is a furan derivative with potential applications in drug discovery and development. This technical guide has consolidated the available information on its physicochemical properties and provided a detailed roadmap for the experimental determination of key parameters. The provided protocols for solubility, pKa, and LogP determination are robust and adhere to industry standards, ensuring the generation of high-quality, reliable data. Future work should focus on the experimental validation of the predicted properties and a thorough investigation of the compound's pharmacological profile. The methodologies outlined herein provide a solid foundation for such endeavors, enabling a more comprehensive understanding of this promising molecule.

References

-

AA Blocks. This compound. [Link]

- Furan Derivatives: Properties, Applications, and Synthesis. (2025-07-21). [Source not available in provided search results]

- ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Source not available in provided search results]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). [Link]

-

PubChemLite. 1-(5-methylfuran-2-yl)ethan-1-amine. [Link]

Sources

A Technical Guide to the Biological Activity of Furan-Containing Chiral Amines

Executive Summary

The confluence of heterocyclic chemistry and stereochemistry has perpetually driven innovation in drug discovery. This guide provides an in-depth technical exploration of a particularly promising class of molecules: furan-containing chiral amines. The furan ring, a five-membered aromatic heterocycle, serves as a versatile scaffold, often acting as a bioisostere for phenyl rings to enhance metabolic stability and receptor interactions.[1] When combined with a chiral amine—a ubiquitous pharmacophore in bioactive compounds—the resulting structures exhibit a remarkable breadth of pharmacological activities.[2] This document synthesizes current research to provide drug development professionals with a comprehensive understanding of the synthesis, diverse biological activities, and mechanistic underpinnings of these compounds, highlighting their potential as next-generation therapeutics in oncology, infectious diseases, and neuropharmacology.

The Furan-Amine Synergy: A Privileged Scaffold in Medicinal Chemistry

The Furan Nucleus: More Than a Simple Heterocycle

The furan ring is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[3] Its five-membered aromatic structure, containing one oxygen atom, imparts unique electronic and steric properties.[1][4] It can engage in various non-covalent interactions, including hydrogen bonding and π–π stacking, which are critical for binding to biological targets.[1] Furan's ability to act as a bioisosteric replacement for other aromatic rings can improve pharmacokinetic profiles, enhancing binding affinity, selectivity, and metabolic stability.[1] This scaffold is integral to a wide array of approved drugs, from the antibacterial nitrofurantoin to the anti-ulcer agent ranitidine, demonstrating its therapeutic versatility.[5][6]

The Imperative of Chirality in Amine Function

Chiral amines are fundamental building blocks in over 40% of small-molecule pharmaceuticals.[2][7] The stereochemistry of an amine can dictate its biological function, as enantiomers of a drug often exhibit different potency, efficacy, and toxicity profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. The precise three-dimensional arrangement of the amine and its substituents is therefore critical for optimal target engagement. Asymmetric synthesis, which selectively produces a single enantiomer, is paramount in modern drug development to maximize therapeutic benefit while minimizing potential off-target effects.[8]

A Powerful Combination for Drug Discovery

The integration of a furan moiety with a chiral amine creates a "privileged scaffold" that is pre-validated for interacting with a wide range of biological targets. The furan ring provides a stable, functionalizable anchor, while the chiral amine introduces the stereochemical precision necessary for selective biological activity. This combination has led to the discovery of compounds with potent activities across multiple therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[9][10][11]

Enantioselective Synthesis: Crafting the Chiral Architecture

The generation of furan-containing chiral amines with high enantiopurity is most efficiently achieved through asymmetric catalysis. Transition metal-catalyzed asymmetric hydrogenation of prochiral imines stands out as a highly atom-economical and sustainable strategy.[2]

Causality in Method Selection: Asymmetric Hydrogenation

The direct asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines is a preferred route because it constructs the chiral center in a single, highly controlled step.[2] This method avoids the often lengthy and lower-yielding processes of chiral resolution or the use of stoichiometric chiral auxiliaries. The choice of an iridium-based catalyst paired with a chiral phosphine ligand, such as (S,S)-f-Binaphane, is critical. The iridium center activates the hydrogen molecule, while the chiral ligand creates a chiral pocket around the metal, forcing the imine substrate to bind in a specific orientation. This orientation dictates which face of the C=N double bond is exposed to hydrogenation, resulting in the preferential formation of one enantiomer of the amine.[2]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Furan-Containing Imine

This protocol is a representative example based on methodologies reported for the synthesis of furan-containing chiral amines.[2]

Objective: To synthesize an N-alkyl (furan-2-yl)methanamine in high enantiomeric excess (ee).

Materials:

-

Furan-2-carbaldehyde

-

Primary amine (e.g., benzylamine)

-

Iridium catalyst precursor: [Ir(COD)Cl]₂

-

Chiral ligand: (S,S)-f-Binaphane

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

-

Molecular sieves (4 Å)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Imine Formation (In Situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve furan-2-carbaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous DCM (5 mL). Add activated 4 Å molecular sieves to absorb the water formed during the reaction. Stir the mixture at room temperature for 2-4 hours to form the corresponding imine.

-

Catalyst Preparation: In a separate glovebox or Schlenk flask, prepare the active catalyst by mixing [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%) and (S,S)-f-Binaphane (0.011 mmol, 1.1 mol%) in anhydrous DCM (2 mL). Stir for 30 minutes at room temperature.

-

Hydrogenation Reaction: Transfer the catalyst solution to the flask containing the in situ-formed imine via cannula.

-

Pressurization: Purge a high-pressure autoclave with argon, then transfer the reaction mixture into it. Pressurize the autoclave with H₂ gas to the desired pressure (e.g., 50 bar).

-

Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-40°C) for 12-24 hours.

-

Work-up: Carefully vent the autoclave and purge with argon. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (ee) of the purified chiral amine using chiral High-Performance Liquid Chromatography (HPLC).

Visualization: Synthesis Workflow

Caption: Furan derivatives may exert anticancer effects by upregulating PTEN activity.

The Critical Role of Stereochemistry in Target Binding

The concept of a "chiral lock and key" is fundamental here. A biological receptor (the lock) has a specific 3D conformation. Only one enantiomer (the key) of a chiral drug may fit correctly to elicit the desired response. The other enantiomer might not bind at all, bind with lower affinity, or even bind to a different, unintended target, causing side effects. For furan-containing chiral amines, the spatial arrangement of the amine group, the furan ring, and other substituents determines the molecule's ability to form the precise network of interactions required for high-affinity binding to its target.

Visualization: Structure-Activity Relationship (SAR) Logic

Caption: Key molecular features influencing the biological activity of the scaffold.

Future Perspectives

The development of furan-containing chiral amines is a vibrant area of research. While many compounds show significant promise in preclinical studies, challenges remain. Optimizing pharmacokinetic properties, ensuring metabolic stability, and minimizing potential toxicity associated with the furan ring are key considerations for advancing these molecules into clinical trials. [1] Future research will likely focus on:

-

Expanding Chemical Diversity: Synthesizing novel analogs with diverse substitution patterns to probe new biological targets.

-

Advanced Catalysis: Developing more efficient and selective catalytic systems for their synthesis. [2][12]* Mechanism Elucidation: Using advanced biochemical and cellular assays to pinpoint the precise molecular targets and mechanisms of action for the most promising compounds.

Conclusion

Furan-containing chiral amines represent a privileged class of molecules with a vast and diverse range of biological activities. Their modular nature allows for fine-tuning of steric and electronic properties, while the inherent chirality provides the specificity required for potent and selective interaction with biological targets. Through sophisticated synthetic strategies like asymmetric hydrogenation, researchers can efficiently access enantiopure compounds for evaluation. With demonstrated potential in oncology, infectious disease, and neurology, this scaffold is poised to be a continuing source of novel therapeutic candidates, offering powerful tools for addressing unmet medical needs.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Pharmacological activity of furan derivatives. ResearchGate. [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications - Chemical Reviews. [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

-

Clinically approved drugs containing furan ring. ResearchGate. [Link]

-

Furan - Wikipedia. Wikipedia. [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

-

Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Royal Society of Chemistry. [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

-

Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. [Link]

-

Synthesis of furan-based amines using Ru/C catalyst. ResearchGate. [Link]

-

Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed Central. [Link]

-

Design and Synthesis of Rigid-Featured Tertiary Amine-Derived C2-Symmetric Chiral Furan-N,N'-dioxide Ligands. ResearchGate. [Link]

-

(PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. [Link]

-

(PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [Link]

-

Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]

-

CY Chemistry - GATE 2026. IIT Guwahati. [Link]

-

Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

(PDF) Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Furan - Wikipedia [en.wikipedia.org]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 用于不对称合成的手性胺 [sigmaaldrich.com]

- 9. ijabbr.com [ijabbr.com]

- 10. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Role of 1-(5-Methyl-furan-2-yl)-ethylamine in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary medicinal chemistry, the demand for novel molecular scaffolds that can unlock new therapeutic avenues is incessant. Among these, furan-containing compounds have garnered significant attention for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This technical guide delves into the core attributes of a particularly valuable building block: 1-(5-Methyl-furan-2-yl)-ethylamine. We will explore its synthesis, with a focus on stereochemical control, its versatile reactivity, and its application in the construction of pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into leveraging this key intermediate for the advancement of pharmaceutical research.

Introduction: The Furan Moiety as a Privileged Scaffold

The furan ring, a five-membered aromatic heterocycle, is a recurring motif in a multitude of bioactive natural products and synthetic pharmaceuticals.[3] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive component in drug design. The incorporation of a furan nucleus can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] The subject of this guide, this compound, combines this privileged heterocycle with a chiral ethylamine side chain, presenting a versatile platform for generating diverse libraries of compounds for biological screening. The chirality at the α-carbon is of particular importance, as stereochemistry is a critical determinant of drug efficacy and safety.[4]

Synthesis and Stereochemical Control

The primary and most direct route to this compound is the reductive amination of 2-Acetyl-5-methylfuran. This ketone is a readily available starting material, and its conversion to the corresponding amine is a cornerstone of amine synthesis.[5][6]

Racemic Synthesis via Reductive Amination

The reductive amination process typically involves two key steps: the formation of an imine intermediate from the ketone and an amine source (such as ammonia), followed by the reduction of the imine to the desired amine.

Experimental Protocol: Racemic Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 2-Acetyl-5-methylfuran (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, for instance, a solution of ammonia in methanol or ammonium acetate (excess). The reaction can be stirred at room temperature or gently heated to facilitate imine formation.

-

Reduction: Once imine formation is deemed complete (monitored by TLC or GC-MS), a reducing agent is introduced. Common choices include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Work-up and Purification: Upon completion of the reduction, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield racemic this compound.

Diagram: General Workflow for Racemic Synthesis

Caption: Workflow for the racemic synthesis of this compound.

Strategies for Enantioselective Synthesis

For pharmaceutical applications, obtaining enantiomerically pure compounds is often mandatory. This can be achieved through two primary strategies: chiral resolution of the racemate or asymmetric synthesis.

2.2.1. Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

2.2.2. Asymmetric Reductive Amination

A more elegant and atom-economical approach is asymmetric synthesis, which directly produces the desired enantiomer. Asymmetric reductive amination of 2-Acetyl-5-methylfuran can be accomplished using a chiral catalyst or a chiral auxiliary. While specific literature on the asymmetric synthesis of this exact compound is sparse, the principles of asymmetric reductive amination are well-established and can be applied. This often involves the use of a chiral catalyst, such as a transition metal complex with a chiral ligand, to stereoselectively reduce the imine intermediate.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use as a building block.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | |

| Molecular Weight | 125.17 g/mol | |

| Boiling Point | 100-101 °C at 25 mmHg | |

| Refractive Index (n20/D) | 1.512 (lit.) | |

| Density | 1.066 g/mL at 25 °C (lit.) |

Characterization Data:

-

¹H NMR (CDCl₃, 60 MHz, ppm): 2.42 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 5.96 (s, 2H, NH₂), 6.18 (d, 1H, J = 3.2, 3-HFur), 6.20 (s, 1H, HAr), 7.04 (d, J = 3.2, 4-HFur), 7.56 (s, 1H, HAr).[7]

-

IR (KBr, cm⁻¹): 3350, 1685, 1635.[7]

Applications in Pharmaceutical Synthesis: A Case Study Approach

The true value of this compound lies in its utility as a scaffold for constructing more complex, biologically active molecules. The primary amine functionality serves as a versatile handle for a wide range of chemical transformations, including amidation, alkylation, and the formation of various heterocyclic systems.

Analogs of H₂-Histamine Antagonists (e.g., Ranitidine)

While not a direct precursor, the structural motif of this compound is closely related to intermediates used in the synthesis of H₂-histamine antagonists like ranitidine.[8][9] The furan ring acts as a key pharmacophoric element. The synthesis of ranitidine and its analogs often involves the use of a 5-((dimethylamino)methyl)furan derivative, highlighting the importance of the aminomethylfuran scaffold in this therapeutic class.[8] For instance, the synthesis of ranitidine analogs for the treatment of Alzheimer's disease has been reported, where the furan moiety is a central feature.[1]

Diagram: Conceptual Synthetic Pathway to a Ranitidine Analog

Caption: Conceptual pathway illustrating the use of the amine as a building block.

Quality Control and Analytical Methods

Ensuring the chemical purity and, critically, the enantiomeric purity of this compound is paramount for its use in pharmaceutical development.

Chromatographic Purity

Standard chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to assess the chemical purity of the amine.

Enantiomeric Purity Analysis

The determination of enantiomeric excess (e.e.) is crucial. A robust method for a closely related compound, (S)-1-(5-methylfuran-2-yl)propan-1-amine, involves pre-column derivatization with a chiral reagent, N-trifluoroacetyl-L-prolyl chloride (L-TPC), to form diastereomers. These diastereomers can then be separated and quantified using standard achiral gas chromatography-mass spectrometry (GC-MS).[4]

Experimental Protocol: Chiral Derivatization for GC-MS Analysis

-

Sample Preparation: A solution of the amine in a suitable solvent (e.g., dichloromethane) is prepared.[4]

-

Derivatization: Triethylamine and a solution of N-trifluoroacetyl-L-prolyl chloride (L-TPC) in dichloromethane are added to the amine solution. The mixture is heated to ensure complete reaction.[4]

-

Extraction: After cooling, the reaction is quenched with deionized water. The organic layer containing the diastereomeric derivatives is separated, dried, and prepared for GC-MS analysis.[4]

-

GC-MS Analysis: The diastereomers are separated on a standard achiral GC column, and their relative peak areas are used to determine the enantiomeric excess.[4]

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile building block for pharmaceutical research and development. Its straightforward synthesis from readily available starting materials, coupled with the potential for stereochemical control, makes it an attractive intermediate. The presence of the furan moiety offers a privileged scaffold for interacting with biological targets, while the primary amine provides a reactive handle for diverse chemical modifications. As the quest for novel therapeutics continues, the strategic application of such well-defined and versatile building blocks will undoubtedly play a pivotal role in accelerating the discovery of new medicines. Future research in this area will likely focus on the development of more efficient and scalable asymmetric syntheses of this amine and its derivatives, as well as its incorporation into a wider range of biologically active molecules.

References

-

Tsai, T.-Y., Shiao, Y.-J., & Chen, Y.-L. (2021). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. PMC. [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

- Google Patents. (n.d.). DE69532533T2 - METHOD FOR PRODUCING RANITIDINE.

-

Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 2-Acetyl-5-Methylfuran. PubChem. [Link]

-

Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications. [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Acetyl-5-methylfuran. NIST WebBook. [Link]

-

Wikipedia. (n.d.). 2-Acetyl-5-methylfuran. Wikipedia. [Link]

-

PubMed. (2010). Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2024). PMC. [Link]

-

MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Acetyl-5-methylfuran. NIST WebBook. [Link]

-

Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. (2022). PMC. [Link]

-

ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (2017). PMC. [Link]

-

MDPI. (2024). (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. MDPI. [Link]

-

Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. (2016). PubMed Central. [Link]

-

MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

-

Dana Bioscience. (n.d.). 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine 250mg. Dana Bioscience. [Link]

-

(2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone. (2003). Molbank. [Link]

Sources

- 1. Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Acetyl-5-methylfuran [webbook.nist.gov]

- 6. 2-Acetyl-5-methylfuran - Wikipedia [en.wikipedia.org]

- 7. mdpi.org [mdpi.org]

- 8. DE69532533T2 - METHOD FOR PRODUCING RANITIDINE - Google Patents [patents.google.com]

- 9. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Evolving Landscape of 5-Methylfuran Derivatives: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan scaffold is a well-established pharmacophore in medicinal chemistry, valued for its versatile biological activities and its role as a bioisostere for the phenyl ring.[1] This guide delves into the nuanced world of 5-methylfuran derivatives, providing a comprehensive analysis of their structure-activity relationships (SAR). By examining the interplay between chemical structure and biological function, we aim to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of designing and optimizing novel therapeutic agents based on this privileged heterocyclic core. This document explores the synthetic strategies, key biological activities, and the critical influence of substituent modifications on the potency and selectivity of 5-methylfuran compounds, with a particular focus on their anticancer and antibacterial potential.

Introduction: The Furan Moiety in Medicinal Chemistry

Furan, a five-membered aromatic heterocycle containing a single oxygen atom, is a recurring motif in a multitude of natural products and synthetic compounds with diverse pharmacological properties.[1][2] Its unique electronic and steric characteristics make it an attractive scaffold for drug design. One of the key strategies in medicinal chemistry is the concept of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to enhance the desired biological activity or to mitigate undesirable side effects. The furan ring is often employed as a bioisostere for the ubiquitous phenyl group, a substitution that can significantly impact a molecule's metabolic stability, solubility, and receptor binding interactions.[1] The introduction of a methyl group at the 5-position of the furan ring further refines the physicochemical properties of the scaffold, influencing its lipophilicity and metabolic fate, thereby providing a distinct platform for the development of novel therapeutic agents.

The Core Directive: Unraveling the Structure-Activity Relationship (SAR) of 5-Methylfuran Derivatives

The biological activity of 5-methylfuran derivatives is not inherent to the core structure alone but is intricately modulated by the nature and position of various substituents. Understanding these relationships is paramount for the rational design of potent and selective drug candidates. This section will dissect the key structural elements and their impact on biological outcomes.

The Significance of the Furan Core

The furan ring itself plays a crucial role in the biological activity of these derivatives. Its aromaticity and the presence of the oxygen heteroatom contribute to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The oxygen atom can act as a hydrogen bond acceptor, a critical feature in many ligand-receptor interactions.

The Influence of the 5-Methyl Group

The methyl group at the 5-position is a defining feature of this class of compounds. Its primary contributions to the SAR include:

-

Increased Lipophilicity: The methyl group enhances the lipophilicity of the molecule, which can influence its ability to cross cell membranes and access intracellular targets.

-

Steric Effects: The size and position of the methyl group can impose conformational constraints on the molecule, influencing its binding affinity and selectivity for a particular target.

-

Metabolic Stability: The methyl group can block potential sites of metabolism on the furan ring, thereby increasing the compound's metabolic stability and prolonging its duration of action.

The Impact of Substituents at the 2-Position

The 2-position of the 5-methylfuran ring is a common site for modification and has a profound impact on the resulting biological activity.

-

Carboxamide and Carboxylic Acid Moieties: The introduction of carboxamide or carboxylic acid groups at the 2-position has been a successful strategy in the development of anticancer and antibacterial agents.[2][3] For instance, 5-methyl-2-furancarboxylic acid (MFA) is an important substituted furoic acid with a range of applications.[4] The amide nitrogen and carbonyl oxygen can participate in crucial hydrogen bonding interactions with target proteins. The nature of the substituent on the amide nitrogen can further fine-tune the activity.[3]

-

Methylene-linked Heterocycles: Linking various heterocyclic rings to the 2-position via a methylene bridge has yielded compounds with significant biological potential. For example, derivatives incorporating pyrazole scaffolds have been investigated as analogues of the antibacterial drug nitrofurantoin.[5]

SAR in Anticancer Applications: Targeting EGFR

A significant area of research for 5-methylfuran derivatives has been in the development of epidermal growth factor receptor (EGFR) inhibitors for cancer therapy.[6][7] SAR studies in this context have revealed several key insights:

-

The Furanopyrimidine Scaffold: Furanopyrimidine-based compounds have emerged as potent third-generation EGFR inhibitors.[7]

-

Selectivity for Mutant EGFR: Strategic modifications, such as the removal of a phenyl group attached to the furan ring, have been shown to increase selectivity for mutant EGFR (L858R/T790M) over wild-type EGFR, a crucial aspect for reducing side effects in cancer therapy.[7][8]

-

Role of the Phenyl Group: While a phenyl group attached to the furan can contribute to binding, its removal can decrease steric hindrance and improve selectivity.[7]

-

Importance of Solubilizing Groups: The introduction of solubilizing groups, such as N,N,N'-trimethylethyl amino side chains, can enhance the pharmacokinetic properties of these inhibitors.[7][8]

The following diagram illustrates a general pharmacophore hypothesis for 5-methylfuran-based EGFR inhibitors, highlighting the key features believed to be essential for activity.

Caption: General pharmacophore model for 5-methylfuran-based EGFR inhibitors.

Experimental Protocols: A Practical Guide

The successful development of novel 5-methylfuran derivatives hinges on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis of a representative 5-methylfuran derivative and a standard cytotoxicity assay.

Synthesis of a Representative 5-Methylfuran-2-Carboxamide Derivative

This protocol describes a general procedure for the synthesis of an N-aryl-5-methylfuran-2-carboxamide, a common scaffold in bioactive derivatives.

Step 1: Synthesis of 5-Methyl-2-Furoic Acid

A sustainable route to 5-methyl-2-furancarboxylic acid (MFA) involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) using a Pd/C catalyst.[9]

-

Materials: 5-hydroxymethyl-2-furancarboxylic acid (HMFA), Palladium on carbon (Pd/C, 5 wt%), Tetrahydrofuran (THF), Hydrogen gas (H₂).

-

Procedure:

-

In a high-pressure reactor, dissolve HMFA in THF.

-

Add the Pd/C catalyst to the solution.

-

Seal the reactor and purge with H₂ gas.

-

Pressurize the reactor with H₂ to 3.0 MPa.

-

Stir the reaction mixture at 30°C for the required reaction time.

-

After the reaction is complete, carefully vent the reactor and filter the catalyst.

-

Remove the solvent under reduced pressure to obtain 5-methyl-2-furancarboxylic acid.

-

Step 2: Synthesis of N-Aryl-5-methylfuran-2-carboxamide

-

Materials: 5-methyl-2-furancarboxylic acid, Thionyl chloride (SOCl₂), Substituted aniline, Triethylamine (Et₃N), Dichloromethane (DCM).

-

Procedure:

-

Suspend 5-methyl-2-furancarboxylic acid in DCM.

-

Add SOCl₂ dropwise at 0°C and then reflux the mixture until the reaction is complete (monitored by TLC).

-

Remove the excess SOCl₂ and DCM under reduced pressure to obtain the acid chloride.

-

Dissolve the crude acid chloride in fresh DCM and cool to 0°C.

-

Add a solution of the substituted aniline and Et₃N in DCM dropwise.

-

Stir the reaction mixture at room temperature until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-aryl-5-methylfuran-2-carboxamide.

-

The following diagram illustrates the general workflow for the synthesis of 5-methylfuran-2-carboxamide derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Furan-Based Chiral Amines

Abstract

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, prized for its ability to act as a versatile pharmacophore and bioisostere for phenyl rings, thereby enhancing metabolic stability and receptor interactions.[1][2] When combined with a chiral amine, a ubiquitous functional group in pharmaceuticals, the resulting furan-based chiral amines represent a class of molecules with significant therapeutic potential across a spectrum of diseases.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological targets of these compounds. We will delve into specific examples, elucidating their mechanisms of action, exploring the intricate structure-activity relationships, and providing detailed, field-proven experimental protocols for target identification and validation.

The Furan-Based Chiral Amine Moiety: A Privileged Scaffold in Drug Discovery

The strategic incorporation of a furan ring into drug candidates can significantly influence their pharmacological profiles. The furan nucleus, with its unique electronic and steric properties, can engage in a variety of non-covalent interactions, including hydrogen bonding and π–π stacking, which are crucial for binding to biological targets.[1] Furthermore, the introduction of a chiral center in the amine side chain adds a layer of stereospecificity, often leading to enhanced potency and selectivity for the desired target, while reducing off-target effects. Furan derivatives have demonstrated a broad array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][5] This guide will focus on specific, validated biological targets that are modulated by this promising class of molecules.

Key Biological Targets and Mechanisms of Action

Our investigation has identified several key protein targets for furan-based chiral amines, with a particular focus on their roles in immunology and oncology.

Suppression of Tumorigenicity 2 (ST2): A Regulator of Immune Responses

A prime example of a furan-based chiral amine with a well-defined biological target is the class of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of the Suppression of Tumorigenicity 2 (ST2) receptor.[6][7][8]

-

Target Profile: ST2, a member of the interleukin-1 receptor family, plays a critical role in the regulation of the immune system.[7] It is the receptor for the cytokine IL-33 and exists in two forms: a membrane-bound form (ST2L) that transduces the IL-33 signal, and a soluble form (sST2) that acts as a decoy receptor, sequestering IL-33 and inhibiting its activity.[9][10] Elevated levels of sST2 are associated with a poor prognosis in various inflammatory conditions, including graft-versus-host disease (GvHD).[6][7]

-

Mechanism of Action: The IL-33/ST2 signaling axis is pivotal in modulating the balance between pro-inflammatory and anti-inflammatory immune responses.[9][11] Binding of IL-33 to ST2L activates downstream signaling cascades, including the MyD88-dependent pathway, leading to the activation of NF-κB and MAP kinases.[9][12] This can promote the expansion of regulatory T cells (Tregs) and the production of Th2 cytokines, which are generally associated with immune tolerance.[13] However, in the context of GvHD, excessive sST2 acts as a trap for IL-33, amplifying pro-inflammatory Th1 and Th17 responses.[6][7] Furan-based chiral amine inhibitors of ST2, such as iST2-1, are designed to disrupt the interaction between sST2 and IL-33, thereby increasing the bioavailability of IL-33 to bind to ST2L on immune cells. This is hypothesized to restore the anti-inflammatory and tolerogenic effects of the IL-33/ST2 pathway.[6]

-

Structure-Activity Relationship (SAR): SAR studies on 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors have revealed key structural features that govern their inhibitory activity. The chirality at the C2 position of the pyrrolidine ring has been shown to be a critical determinant of potency, with the S-enantiomer often exhibiting greater activity than the R-enantiomer.[14] Modifications to the substituents on both the furan and the pyrrolidine rings have been explored to optimize potency and pharmacokinetic properties.

| Compound | Modification | IC50 (µM) for ST2/IL-33 Inhibition |

| iST2-1 | Lead Compound | ~36 |

| Optimized Analog | Di-substitution on the A ring and S-form | ~6 |

| R-form of Optimized Analog | R-enantiomer | >10 |

Table 1: Representative Structure-Activity Relationship data for 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors. Data compiled from Yuan et al. (2022).[8]

Below is a diagram illustrating the IL-33/ST2 signaling pathway and the proposed mechanism of action for furan-based chiral amine inhibitors.

Caption: IL-33/ST2 signaling and inhibitor action.

IκB Kinase β (IKKβ): A Central Node in Inflammation

While not exclusively targeted by chiral amines, furan-based compounds have been developed as inhibitors of IκB Kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.[11]

-

Target Profile: IKKβ is a serine/threonine protein kinase that plays a crucial role in the canonical NF-κB signaling pathway.[15][16] This pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[17] Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers.

-

Mechanism of Action: In the canonical pathway, stimuli such as TNF-α or IL-1 lead to the activation of the IKK complex, of which IKKβ is a catalytic subunit.[16] Activated IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB transcription factor to translocate to the nucleus and activate the expression of pro-inflammatory genes.[15][17] Furan-based inhibitors of IKKβ block its kinase activity, thereby preventing the phosphorylation and degradation of IκBα and ultimately suppressing NF-κB-mediated gene transcription.[11]

Below is a diagram of the IKKβ/NF-κB signaling pathway.

Caption: IKKβ/NF-κB signaling pathway.

Experimental Workflows for Target Identification and Validation

Identifying the specific biological targets of novel furan-based chiral amines is a critical step in the drug discovery process. A variety of experimental strategies can be employed, ranging from traditional affinity-based methods to modern, unbiased chemical proteomics approaches.

Affinity Chromatography-Based Target Identification

Affinity chromatography remains a widely used and powerful technique for isolating the binding partners of a small molecule from a complex protein mixture.[16][18][19][20]

-

Principle: This method involves immobilizing a derivative of the furan-based chiral amine onto a solid support (e.g., agarose beads). A cell or tissue lysate is then passed over this affinity matrix. Proteins that bind to the small molecule are retained on the support, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

-

Experimental Protocol: Photo-Affinity Chromatography

-

Probe Synthesis:

-

Synthesize a photo-affinity probe by incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a tag for enrichment (e.g., biotin) onto the furan-based chiral amine scaffold. The attachment points for the probe moieties should be at positions determined by SAR studies to be non-essential for biological activity.[16][21]

-

-

Cell Lysis and Lysate Preparation:

-

Harvest cells of interest and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Incubation and Photo-Crosslinking:

-